
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that features an anthracene moiety and a pyridine ring connected through an oxalamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of anthracene-9-carboxylic acid with pyridine-2-carboxaldehyde in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with an amine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its ability to form complexes with metal ions, which can then interact with DNA and other biological targets. The anthracene moiety can absorb light and transfer energy to the metal center, leading to the generation of reactive oxygen species (ROS) that can cleave DNA . This photoreactive property makes it a valuable tool in photodynamic therapy and other biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar structure but lacks the oxalamide linkage.
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: Contains a benzimidazole ring instead of a pyridine ring.
Uniqueness
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its combination of an anthracene moiety and a pyridine ring connected through an oxalamide linkage. This structure imparts distinct photophysical and chemical properties that are not observed in similar compounds. Its ability to form metal complexes and participate in photoreactive processes makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H17N3O2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N'-anthracen-9-yl-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-14-17-9-5-6-12-23-17)22(27)25-20-18-10-3-1-7-15(18)13-16-8-2-4-11-19(16)20/h1-13H,14H2,(H,24,26)(H,25,27) |
Clave InChI |
ILYOPOVFWZETII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2NC(=O)C(=O)NCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)



![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)
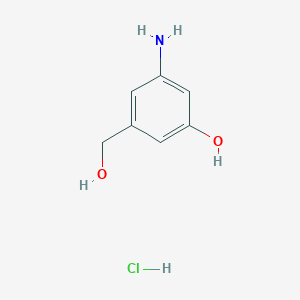
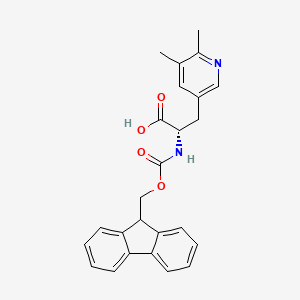

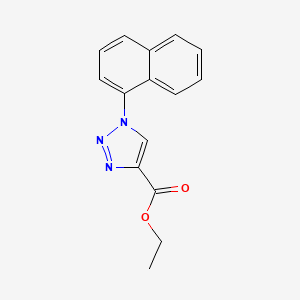
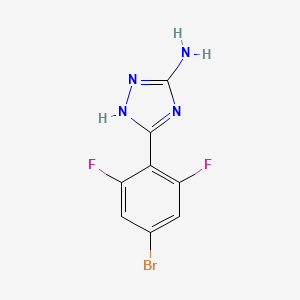
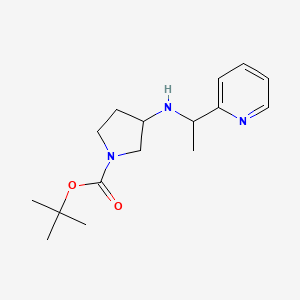

![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
